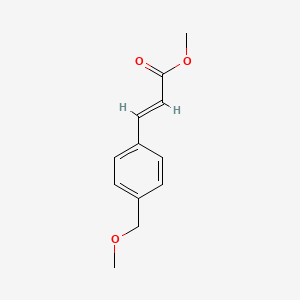

methyl (E)-3-(4-(methoxymethyl)phenyl)acrylate

Description

Methyl (E)-3-(4-(methoxymethyl)phenyl)acrylate is an organic compound belonging to the class of acrylates. Acrylates are esters derived from acrylic acid and are widely used in the production of polymers, coatings, and adhesives. This particular compound features a methoxymethyl group attached to the phenyl ring, which can influence its reactivity and applications.

Propriétés

Formule moléculaire |

C12H14O3 |

|---|---|

Poids moléculaire |

206.24 g/mol |

Nom IUPAC |

methyl (E)-3-[4-(methoxymethyl)phenyl]prop-2-enoate |

InChI |

InChI=1S/C12H14O3/c1-14-9-11-5-3-10(4-6-11)7-8-12(13)15-2/h3-8H,9H2,1-2H3/b8-7+ |

Clé InChI |

ZZWDKGJDEKUMRB-BQYQJAHWSA-N |

SMILES isomérique |

COCC1=CC=C(C=C1)/C=C/C(=O)OC |

SMILES canonique |

COCC1=CC=C(C=C1)C=CC(=O)OC |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of methyl (E)-3-(4-(methoxymethyl)phenyl)acrylate typically involves the esterification of acrylic acid with the corresponding alcohol. One common method is the reaction of 4-(methoxymethyl)benzaldehyde with methyl acrylate in the presence of a base catalyst. The reaction conditions often include:

Solvent: Toluene or ethanol

Catalyst: Sodium hydroxide or potassium carbonate

Temperature: 60-80°C

Reaction Time: 6-12 hours

Industrial Production Methods

Industrial production of methyl (E)-3-(4-(methoxymethyl)phenyl)acrylate may involve continuous flow processes to enhance efficiency and yield. Catalysts such as selenium-modified microgels have been shown to be effective in promoting the esterification reaction under mild conditions .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl (E)-3-(4-(methoxymethyl)phenyl)acrylate can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding acids or aldehydes

Reduction: Formation of alcohols or alkanes

Substitution: Halogenation or nitration of the phenyl ring

Polymerization: Formation of polymers through radical or anionic polymerization

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents

Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) in the presence of catalysts

Polymerization: Radical initiators (e.g., azobisisobutyronitrile) or anionic initiators (e.g., butyllithium)

Major Products Formed

Oxidation: 4-(methoxymethyl)benzoic acid or 4-(methoxymethyl)benzaldehyde

Reduction: 4-(methoxymethyl)phenylmethanol or 4-(methoxymethyl)phenylmethane

Substitution: 4-(bromomethyl)phenylacrylate or 4-(nitromethyl)phenylacrylate

Polymerization: Poly(methyl (E)-3-(4-(methoxymethyl)phenyl)acrylate)

Applications De Recherche Scientifique

Methyl (E)-3-(4-(methoxymethyl)phenyl)acrylate has diverse applications in scientific research:

Mécanisme D'action

The mechanism of action of methyl (E)-3-(4-(methoxymethyl)phenyl)acrylate involves its interaction with various molecular targets and pathways. The compound can undergo polymerization to form cross-linked networks, which contribute to its mechanical strength and durability. Additionally, its ester functional group can participate in hydrolysis and transesterification reactions, influencing its behavior in different environments .

Comparaison Avec Des Composés Similaires

Methyl (E)-3-(4-(methoxymethyl)phenyl)acrylate can be compared with other acrylates such as:

Methyl methacrylate: Commonly used in the production of poly(methyl methacrylate) (PMMA) with applications in optics and medical devices.

Ethyl methacrylate: Used in the synthesis of polymers with improved flexibility and impact resistance.

Butyl methacrylate: Employed in the production of coatings and adhesives with enhanced adhesion properties.

Hydroxyethyl methacrylate: Utilized in the development of hydrogels and contact lenses.

Methyl (E)-3-(4-(methoxymethyl)phenyl)acrylate is unique due to the presence of the methoxymethyl group, which can influence its reactivity and applications in specialized fields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.